molecular formula C14H9Cl3O3 B3004661 3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid CAS No. 832737-38-9

3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid

Cat. No.: B3004661
CAS No.: 832737-38-9
M. Wt: 331.57
InChI Key: BDVPMGPZTOMHBM-UHFFFAOYSA-N
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Description

3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid (CAS: 832737-38-9) is a chlorinated aromatic compound with the molecular formula C₁₄H₉Cl₃O₃ and a molecular weight of 331.59 g/mol . Structurally, it consists of a benzoic acid backbone substituted with a (2,4,6-trichlorophenoxy)methyl group at the 3-position. The trichlorophenoxy moiety introduces strong electron-withdrawing effects, which may enhance the acidity of the carboxylic acid group and influence its solubility and reactivity.

Properties

IUPAC Name

3-[(2,4,6-trichlorophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O3/c15-10-5-11(16)13(12(17)6-10)20-7-8-2-1-3-9(4-8)14(18)19/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVPMGPZTOMHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid involves a nucleophilic substitution reaction. In this process, a phenoxide ion generated from 2,4,6-trichlorophenol reacts with a benzoic acid derivative bearing a suitable leaving group, such as 3-(bromomethyl)benzoic acid. The reaction typically occurs in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The trichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target molecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Key Differences :

  • Substituents like cyano (-CN) or methoxy (-OCH₃) groups alter electronic properties compared to the electron-withdrawing trichlorophenoxy group in the target compound.

Substituted Benzoic Acids

  • 2,4,6-Trimethylbenzoic Acid (CAS: 480-63-7): Substituted with methyl groups, which are electron-donating. This reduces acidity (pKa ~4.3) compared to the target compound, where trichlorophenoxy groups likely lower the pKa further .
  • Methyl 2,4,6-trihydroxybenzoate (CAS: 3147-39-5) : A methyl ester with hydroxyl groups, offering high solubility in polar solvents. The absence of chlorine atoms reduces lipophilicity compared to the target compound .

Pharmacologically Active Benzoic Acids

Compounds like mefenamic acid and diclofenac sodium () are nonsteroidal anti-inflammatory drugs (NSAIDs) with carboxylate groups. However, the trichlorophenoxy group in the target compound may confer unique toxicity or receptor-binding profiles .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key Substituents
3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid C₁₄H₉Cl₃O₃ 331.59 832737-38-9 Not reported Trichlorophenoxy, carboxylic acid
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid C₂₄H₁₈N₄O₆ 458.43 Not reported 217.5–220 Triazine, formyl, methoxy
Methyl 3-[[4-(4-cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate C₂₅H₁₉N₅O₅ 469.45 Not reported 79–82 Triazine, cyano, methyl ester
2,4,6-Trimethylbenzoic acid C₁₀H₁₂O₂ 164.20 480-63-7 155–157 Methyl groups

Biological Activity

3-[(2,4,6-Trichlorophenoxy)methyl]benzoic acid, commonly known as trichlorophenoxybenzoic acid (TCPBA), is a synthetic compound that has garnered attention in various fields, particularly in environmental science and pharmacology. Its structure features a benzoic acid core substituted with a trichlorophenoxy group, which contributes to its biological activity. This article presents an overview of its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15_{15}H10_{10}Cl3_3O3_3
  • Molecular Weight : 345.6 g/mol
  • CAS Number : 832737-38-9

Biological Activity Overview

The biological activity of TCPBA is primarily characterized by its herbicidal properties and potential effects on human health. Below are the key areas of research related to its biological activity:

1. Herbicidal Activity

TCPBA is related to other chlorophenoxy herbicides that mimic auxin, a plant growth hormone. The compound disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death.

  • Mechanism : TCPBA acts by binding to auxin receptors in plants, triggering abnormal cellular responses that result in uncontrolled growth patterns.

2. Toxicological Effects

Research indicates that TCPBA may have toxic effects on non-target organisms, including mammals and aquatic life. It has been associated with various health concerns due to its structural similarities with other chlorinated compounds.

  • Acute Toxicity : Studies have shown that exposure to high concentrations can lead to symptoms such as vomiting, abdominal pain, and neurological effects in mammals .
  • Chronic Effects : Long-term exposure has been linked to potential carcinogenic effects and reproductive toxicity, similar to other chlorophenoxy compounds .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Herbicidal ActivityDisrupts plant growth by mimicking auxin
Acute ToxicitySymptoms include gastrointestinal distress
Chronic ToxicityPotential carcinogenic and reproductive effects
NeurotoxicityAssociated with neurological symptoms in humans

Case Studies

Several case studies have explored the implications of TCPBA exposure in both agricultural settings and potential human health risks.

Case Study 1: Agricultural Impact

In a study examining the effects of TCPBA on crop yield and weed management, researchers found that TCPBA effectively controlled broadleaf weeds without significantly harming grass crops. However, concerns were raised about its persistence in soil and potential runoff into water systems .

Case Study 2: Human Health Concerns

A retrospective cohort study analyzed the health records of individuals exposed to TCPBA during agricultural applications. The findings suggested an increased incidence of non-Hodgkin lymphoma among those with prolonged exposure compared to the general population .

The mechanisms by which TCPBA exerts its biological effects are complex and multifaceted:

  • Endocrine Disruption : TCPBA may interfere with hormonal signaling pathways in both plants and animals, leading to developmental abnormalities.
  • Oxidative Stress : The compound has been shown to induce oxidative stress in cells, potentially leading to cellular damage and apoptosis .

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